2-Methyl-valeryl chloride
Overview
Description
2-Methyl-valeryl chloride, also known as 2-Methylpentanoyl chloride, is an organic compound with the molecular formula C6H11ClO. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a chlorine atom attached to a carbonyl group, which makes it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-valeryl chloride can be synthesized through the reaction of 2-Methylvaleric acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically takes place under reflux conditions, where the acid is converted to the corresponding acyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases. The general reaction is as follows:
2-Methylvaleric acid+Thionyl chloride→2-Methyl-valeryl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-valeryl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Methylvaleric acid and hydrochloric acid.
Reduction: The compound can be reduced to 2-Methylpentanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React with this compound in the presence of a base to form esters.
Water: Hydrolyzes this compound to form the corresponding acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2-Methylvaleric Acid: Formed from hydrolysis.
Scientific Research Applications
2-Methyl-valeryl chloride is used in various scientific research applications, including:
Organic Synthesis: As an acylating agent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biological Studies: Used to modify biomolecules and study enzyme mechanisms.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 2-Methyl-valeryl chloride involves the formation of a highly reactive acyl chloride intermediate. This intermediate can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the formation of amides, the acyl chloride reacts with the amine group to form an amide bond, releasing hydrochloric acid as a byproduct .
Comparison with Similar Compounds
Similar Compounds
Valeryl chloride: Similar structure but without the methyl group at the second position.
Isovaleryl chloride: Similar structure with a different arrangement of the carbon chain.
Butyryl chloride: Shorter carbon chain with similar reactivity.
Uniqueness
2-Methyl-valeryl chloride is unique due to the presence of the methyl group at the second position, which can influence its reactivity and the steric effects in chemical reactions. This structural feature can lead to different reaction outcomes compared to its analogs .
Properties
IUPAC Name |
(2S)-2-methylpentanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIQXAVMTLKUJR-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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